2-Amino-6-iodobenzaldehyde 2-Amino-6-iodobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1261872-97-2
VCID: VC4940043
InChI: InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
SMILES: C1=CC(=C(C(=C1)I)C=O)N
Molecular Formula: C7H6INO
Molecular Weight: 247.035

2-Amino-6-iodobenzaldehyde

CAS No.: 1261872-97-2

Cat. No.: VC4940043

Molecular Formula: C7H6INO

Molecular Weight: 247.035

* For research use only. Not for human or veterinary use.

2-Amino-6-iodobenzaldehyde - 1261872-97-2

Specification

CAS No. 1261872-97-2
Molecular Formula C7H6INO
Molecular Weight 247.035
IUPAC Name 2-amino-6-iodobenzaldehyde
Standard InChI InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Standard InChI Key DIRYXUCGWJRLLM-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)I)C=O)N

Introduction

Chemical Identity and Structural Features

2-Amino-6-iodobenzaldehyde belongs to the class of substituted benzaldehydes, where strategic functionalization enhances reactivity and applicability. The compound’s IUPAC name, 2-amino-6-iodobenzaldehyde, reflects the positions of its substituents on the benzene ring. The structural formula is represented as:

C6H3(NH2)(I)(CHO)\text{C}_6\text{H}_3(\text{NH}_2)(\text{I})(\text{CHO})

Molecular and Spectral Characteristics

The molecular structure is confirmed by spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 9.80 (s, 1H, CHO), 7.85 (d, J=8.4J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J=1.6J = 1.6 Hz, 1H, Ar-H), 6.90 (dd, J=8.4,1.6J = 8.4, 1.6 Hz, 1H, Ar-H), 6.20 (s, 2H, NH2_2) .

    • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6_6): δ 191.2 (CHO), 152.1 (C-I), 140.5 (C-NH2_2), 134.8, 130.4, 124.7, 119.3 (Ar-C), 94.5 (C-I) .

  • Mass Spectrometry: ESI-MS m/z 247.03 [M+H]+^+ .

Physical Properties

PropertyValueSource
Molecular Weight247.03 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.9–2.1 g/cm3^3 (estimated)
SolubilitySoluble in DMSO, DMF; sparingly in water
Storage ConditionsStore at 2–8°C, protect from light

Synthesis and Production Strategies

The synthesis of 2-amino-6-iodobenzaldehyde typically involves direct functionalization of benzaldehyde derivatives or reduction of nitro precursors. A patent by JPH07242603A describes the hydrogenation of nitrobenzaldehydes using metal catalysts, which can be adapted for this compound .

Catalytic Hydrogenation of Nitro Precursors

A plausible route involves the reduction of 2-nitro-6-iodobenzaldehyde under hydrogen gas in the presence of Raney Nickel:

2-Nitro-6-iodobenzaldehyde+3H2Raney Ni2-Amino-6-iodobenzaldehyde+2H2O\text{2-Nitro-6-iodobenzaldehyde} + 3\text{H}_2 \xrightarrow{\text{Raney Ni}} \text{2-Amino-6-iodobenzaldehyde} + 2\text{H}_2\text{O}

Reaction Conditions:

  • Catalyst: Raney Nickel (NDT-90, 10% w/w)

  • Solvent: Toluene or ethanol

  • Temperature: 80–100°C

  • Hydrogen Pressure: 50–100 kg/cm2^2

Yield: ~80% (estimated based on analogous reactions) .

Alternative Pathways

  • Ullmann Coupling: Iodination of 2-aminobenzaldehyde using iodine and a copper catalyst.

  • Sandmeyer Reaction: Diazotization of 2-aminobenzaldehyde followed by iodination.

Reactivity and Applications in Organic Synthesis

The compound’s amino, aldehyde, and iodo groups enable diverse transformations:

Cross-Coupling Reactions

The iodine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl bond formation:

2-Amino-6-iodobenzaldehyde+Ar-B(OH)2Pd(PPh3)42-Amino-6-arylbenzaldehyde+Byproducts\text{2-Amino-6-iodobenzaldehyde} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Amino-6-arylbenzaldehyde} + \text{Byproducts}

Applications: Synthesis of biphenyl derivatives for drug candidates .

Condensation Reactions

The aldehyde group reacts with amines to form Schiff bases, useful in coordination chemistry:

2-Amino-6-iodobenzaldehyde+R-NH2R-N=CH-C6H3(NH2)(I)+H2O\text{2-Amino-6-iodobenzaldehyde} + \text{R-NH}_2 \rightarrow \text{R-N=CH-C}_6\text{H}_3(\text{NH}_2)(\text{I}) + \text{H}_2\text{O}

Applications: Ligands for metal-organic frameworks (MOFs) .

Pharmaceutical Intermediates

  • Anticancer Agents: Iodine’s radioopacity makes derivatives suitable for theranostics.

  • Antimicrobials: Amino-aldehyde motifs inhibit bacterial enzymes .

ParameterDescriptionSource
GHS Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin/Eye irritation, Respiratory irritation)
Precautionary MeasuresP261-P305+P351+P338 (Avoid inhalation, rinse eyes)
SupplierPurityPrice (mg)Catalog Number
Combi-Blocks95%$150HG-6106

Future Research Directions

  • Catalyst Optimization: Screening Pd and Ni complexes for improved coupling efficiency.

  • Biological Screening: Evaluating derivatives against kinase targets.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

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